3-(Difluoromethoxy)-2-naphthonitrile
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Overview
Description
3-(Difluoromethoxy)-2-naphthonitrile is an organic compound that features a naphthalene ring substituted with a difluoromethoxy group and a nitrile group
Preparation Methods
The synthesis of 3-(Difluoromethoxy)-2-naphthonitrile typically involves the introduction of the difluoromethoxy group onto a naphthalene derivative. One common method includes the reaction of a naphthalene derivative with a difluoromethylating agent under specific conditions. For example, difluoromethylation can be achieved using difluoromethyl iodide in the presence of a base such as potassium carbonate. The nitrile group can be introduced via a subsequent reaction with a suitable cyanating agent .
Chemical Reactions Analysis
3-(Difluoromethoxy)-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-(Difluoromethoxy)-2-naphthonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-2-naphthonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall effect .
Comparison with Similar Compounds
3-(Difluoromethoxy)-2-naphthonitrile can be compared with other similar compounds, such as:
3-(Difluoromethoxy)phenylacetylene: This compound also contains a difluoromethoxy group but differs in its overall structure and reactivity.
Difluoromethoxylated Ketones: These compounds share the difluoromethoxy group and are used as building blocks for the synthesis of various heterocycles.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H7F2NO |
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Molecular Weight |
219.19 g/mol |
IUPAC Name |
3-(difluoromethoxy)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H7F2NO/c13-12(14)16-11-6-9-4-2-1-3-8(9)5-10(11)7-15/h1-6,12H |
InChI Key |
ZRAJZIXFMAHOIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C#N)OC(F)F |
Origin of Product |
United States |
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